molecular formula C19H18Cl2N4S B4285497 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea

Cat. No. B4285497
M. Wt: 405.3 g/mol
InChI Key: YSZRLFCGISIAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea, also known as DCPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been shown to inhibit the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in several physiological processes, including vasodilation and immune response.
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain.
Biochemical and Physiological Effects
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which help to protect cells from oxidative stress. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
In addition, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been found to have analgesic properties, which can help to reduce pain. It has also been shown to have anti-anxiety effects, which can help to reduce anxiety and stress levels.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. In addition, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been well-studied and its synthesis method is well-established, which makes it easy to obtain.
However, one of the limitations of using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea in lab experiments is its potential toxicity. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been shown to have toxic effects on some cells, and its long-term effects on the body are not fully understood. Therefore, caution should be taken when using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea in lab experiments.

Future Directions

There are several future directions for research on N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea. One area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been shown to have neuroprotective effects, and further research could help to determine its potential as a therapeutic agent.
Another area of research could be to investigate its potential applications in the treatment of cancer. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been shown to inhibit the growth of several types of cancer cells, and further research could help to determine its potential as a cancer treatment.
In addition, future research could focus on understanding the mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea in more detail. This could help to identify new potential applications for the compound and could lead to the development of new therapeutic agents based on N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea.
Conclusion
In conclusion, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea is a promising compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects make it a versatile compound that can be used in a variety of research areas. However, caution should be taken when using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea and its potential applications in the treatment of various diseases.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of neuroscience, where N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been shown to have neuroprotective effects. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been found to protect neurons from oxidative stress and glutamate-induced excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's.
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has also been investigated for its potential applications in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4S/c1-12-3-6-16(9-13(12)2)22-19(26)23-18-7-8-25(24-18)11-14-4-5-15(20)10-17(14)21/h3-10H,11H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZRLFCGISIAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(3,4-dimethylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea
Reactant of Route 4
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea
Reactant of Route 5
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.